N-{4-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
This compound is a pyrazoline-based sulfonamide derivative featuring a 4-methoxybenzenesulfonyl group at the N1 position of the pyrazoline ring and a 2-methylphenyl substituent at the C5 position. The ethane sulfonamide moiety is attached to the para position of the phenyl ring at C3 (Figure 1). Pyrazoline derivatives are widely studied for their biological activities, including carbonic anhydrase inhibition, cytotoxicity, and antimicrobial properties .
Properties
IUPAC Name |
N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-4-34(29,30)27-20-11-9-19(10-12-20)24-17-25(23-8-6-5-7-18(23)2)28(26-24)35(31,32)22-15-13-21(33-3)14-16-22/h5-16,25,27H,4,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIZYSBRCGCLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazole Ring: The pyrazole ring is usually synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group is introduced via a sulfonylation reaction, where the pyrazole intermediate is treated with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethane-1-sulfonamide Group: The final step involves the reaction of the intermediate with ethane-1-sulfonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-{4-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
Key structural variations among similar compounds include substituents on the pyrazoline ring, sulfonamide groups, and aryl moieties. These differences significantly impact molecular weight, solubility, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxy group (electron-donating) may reduce sulfonamide acidity compared to electron-withdrawing groups like Cl or F in ’s analog, affecting target binding .
- Molecular Weight : Halogenated analogs (e.g., ) have higher molecular weights due to Cl/F substituents, which may reduce bioavailability compared to the target compound .
Carbonic Anhydrase Inhibition
highlights that pyrazoline sulfonamides with 4-hydroxyphenyl groups exhibit potent carbonic anhydrase inhibition (IC₅₀ = 12–45 nM).
Cytotoxicity
Pyrazoline derivatives with aryl substituents (e.g., 4-fluorophenyl in ) show moderate cytotoxicity against cancer cell lines (IC₅₀ = 8–20 µM). The target compound’s lipophilic 4-methoxy group could enhance cellular uptake, but this requires experimental validation .
Bioavailability Predictions
uses in silico models to predict oral bioavailability via radar charts. The target compound’s moderate molecular weight (499.6 g/mol) and lipophilicity (LogP ≈ 3.5) align with favorable absorption profiles, though methoxy groups may increase metabolic stability compared to hydroxy analogs .
Biological Activity
N-{4-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide group which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including:
- Formation of the pyrazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the methoxybenzenesulfonyl group is crucial for enhancing biological activity.
- Final assembly : The ethane-1-sulfonamide moiety is added to complete the structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known to inhibit various enzymes and receptors, leading to pharmacological effects such as:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in neurochemical pathways and metabolic processes.
Pharmacological Effects
Recent studies have demonstrated that this compound has a range of pharmacological effects:
- Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation, particularly in colorectal cancer models.
- Neuroprotective Effects : The inhibition of AChE suggests potential applications in treating neurodegenerative diseases.
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Enzyme | Effectiveness |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong activity |
| Bacillus subtilis | Moderate to strong activity | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong inhibitor |
| Urease | Strong inhibitor | |
| Anticancer Activity | SW480 and HCT116 cells | IC50: 2 µM and 0.12 µM |
Case Studies
Several case studies have explored the biological activities of sulfonamides similar to this compound:
- Antibacterial Studies : A study demonstrated that compounds with similar structures exhibited strong antibacterial effects against multiple strains, validating their potential as therapeutic agents.
- Enzyme Inhibition Studies : Research indicated that these compounds effectively inhibited AChE, suggesting their utility in treating conditions like Alzheimer's disease.
- Anticancer Research : Investigations into the anticancer properties revealed that certain derivatives could significantly reduce tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
